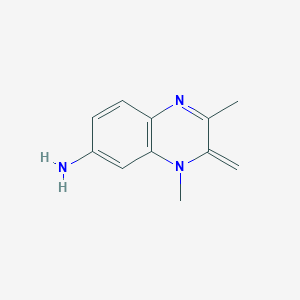
4,5-Dichloro-2-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2Cl2IN. It is a derivative of pyridine, where two chlorine atoms and one iodine atom are substituted at the 4th, 5th, and 2nd positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-iodopyridine typically involves halogenation reactions. One common method includes the iodination of 4,5-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process often includes chlorination followed by iodination under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of iodopyridine oxides.
Reduction Products: Reduction typically results in the formation of deiodinated pyridine derivatives.
Applications De Recherche Scientifique
4,5-Dichloro-2-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-iodopyridine involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The presence of chlorine atoms enhances its reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
2,6-Dichloropyridine: Similar in structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
2,6-Dibromopyridine: Contains bromine instead of iodine, which affects its reactivity and the types of reactions it undergoes.
2,6-Difluoropyridine: Fluorine atoms provide different electronic effects compared to chlorine and iodine, influencing its chemical behavior.
Uniqueness: 4,5-Dichloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns. The combination of these halogens allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H2Cl2IN |
|---|---|
Poids moléculaire |
273.88 g/mol |
Nom IUPAC |
4,5-dichloro-2-iodopyridine |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-5(8)9-2-4(3)7/h1-2H |
Clé InChI |
VDEBUJBVRKLCEQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1I)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)




![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)





